molecular formula C10H10N2 B13272698 8-Methylisoquinolin-5-amine

8-Methylisoquinolin-5-amine

Cat. No.: B13272698
M. Wt: 158.20 g/mol
InChI Key: GXJLBHNXSRFLSW-UHFFFAOYSA-N
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Description

8-Methylisoquinolin-5-amine is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2 It is a derivative of isoquinoline, which is a significant structure in medicinal chemistry due to its presence in various biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylisoquinolin-5-amine can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with suitable reagents. For instance, a palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal acetylenes followed by cyclization can yield isoquinoline derivatives . Another method involves the use of trifunctional aromatic ketones and primary amines under specific conditions .

Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes to ensure high yields and purity. Methods such as the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, are commonly used . Additionally, modern techniques may involve greener processes, such as catalyst-free reactions in water .

Chemical Reactions Analysis

Types of Reactions: 8-Methylisoquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 8-Methylisoquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo oxidation to form quaternary ammonium cations under mild conditions is particularly noteworthy .

Biological Activity

8-Methylisoquinolin-5-amine is a compound belonging to the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has a specific molecular structure characterized by a methyl group at the 8-position and an amine group at the 5-position of the isoquinoline ring. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various scientific fields.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Some key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound can inhibit enzymes involved in metabolic pathways, which may interfere with the growth of pathogens or cancer cells.
  • Metal Chelation : It exhibits chelating properties that allow it to bind metal ions, potentially disrupting metal-dependent biological processes.
  • Antimicrobial Activity : Its derivatives have shown broad-spectrum anti-infective properties, making them candidates for developing new antimicrobial agents .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and its derivatives:

Activity Description Research Findings
AntimicrobialExhibits broad-spectrum activity against bacteria and fungi.Derivatives show significant inhibition of growth in various pathogens .
AnticancerPotential to inhibit cancer cell proliferation.Studies indicate cytotoxic effects on cancer cell lines such as HeLa and MCF-7 .
Anti-inflammatoryMay modulate inflammatory pathways.Some derivatives have shown promise in reducing inflammation markers.
NeuroprotectivePotential protective effects against neurodegenerative diseases like Alzheimer’s disease (AD).Hybrid compounds demonstrate multifunctional properties for AD treatment .

1. Antimicrobial Activity

A study evaluating various isoquinoline derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Candida albicans. The compounds were found to disrupt cellular membranes, leading to cell death.

2. Anticancer Properties

Research involving the cytotoxic effects of this compound on HeLa and MCF-7 cancer cell lines showed a marked decrease in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest, suggesting its potential as an anticancer agent.

3. Neuroprotective Effects

In vitro studies have indicated that certain derivatives of this compound can inhibit amyloid-beta aggregation, a hallmark of Alzheimer’s disease. These compounds also exhibited metal chelation properties that may help mitigate neurodegeneration .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 8-Methylisoquinolin-5-amine?

  • Methodological Answer : Synthesis typically involves halogenation and amination steps. For example:

  • Halogenation : Use of methylating agents (e.g., methyl iodide) under reflux with a base (e.g., NaH) to introduce the methyl group at the 8-position.
  • Amination : Nucleophilic substitution with ammonia or amines at the 5-position, often catalyzed by Pd or Cu in polar solvents like DMF or DMSO .
  • Solvent selection (e.g., ethanol, dichloromethane) and temperature control (60–100°C) are critical for yield optimization and minimizing side reactions .

Q. How is the structure of this compound characterized?

  • Methodological Answer :

  • Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and purity. For example, the methyl group at position 8 shows distinct upfield shifts in ¹H NMR (~δ 2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₀H₁₁N₂ for this compound) .
  • X-ray Crystallography : Resolves stereochemical ambiguities and confirms regioselectivity in substituted isoquinolines .

Q. What are the typical reactivity patterns of this compound?

  • Methodological Answer :

  • Electrophilic Substitution : The amino group at position 5 activates the ring for nitration or sulfonation, while the methyl group at position 8 directs meta-substitution.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 1-position (if unsubstituted) using Pd catalysts for biaryl synthesis .
  • Oxidation : The methyl group can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions .

Advanced Research Questions

Q. How to optimize the synthesis of this compound for scalability and purity?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve reaction consistency and safety for large-scale halogenation steps .
  • Catalyst Screening : Test Pd/Cu co-catalysts to enhance amination efficiency. For example, CuI/1,10-phenanthroline systems increase yields by 20–30% in analogous quinoline syntheses .
  • Purification : Use column chromatography (silica gel, eluent: hexane/EtOAc) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How to design experiments to evaluate the anticancer activity of this compound?

  • Methodological Answer :

  • In Vitro Assays :
  • Cell Lines : Test against HeLa (cervical cancer) and MCF-7 (breast cancer) with IC₅₀ determination via MTT assays .
  • Mechanistic Studies : Assess apoptosis (caspase-3/7 activation) and cell cycle arrest (flow cytometry for G2/M phase) .
  • Control Compounds : Compare with 5-Fluoro-8-methylisoquinolin-3-amine to evaluate substituent effects on activity .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Standardize Protocols : Ensure consistent cell culture conditions (e.g., serum concentration, passage number) and compound purity (HPLC ≥98%) .
  • Dose-Response Curves : Use at least six concentrations to calculate accurate IC₅₀ values and reduce variability .
  • Meta-Analysis : Compare datasets from analogous compounds (e.g., 5-Chloroisoquinolin-8-amine) to identify structure-activity trends .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., topoisomerases) or receptors .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and Hammett constants .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

8-methylisoquinolin-5-amine

InChI

InChI=1S/C10H10N2/c1-7-2-3-10(11)8-4-5-12-6-9(7)8/h2-6H,11H2,1H3

InChI Key

GXJLBHNXSRFLSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC=CC2=C(C=C1)N

Origin of Product

United States

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